GD-6 Peptide
Description
Structure
2D Structure
Properties
CAS No. |
141627-61-4 |
|---|---|
Molecular Formula |
C104H183N41O30S2 |
Molecular Weight |
2552 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C104H183N41O30S2/c1-49(2)36-62(86(161)130-58(25-17-33-122-102(114)115)83(158)134-63(37-50(3)4)87(162)141-70(45-148)93(168)133-61(99(174)175)27-19-35-124-104(118)119)135-90(165)66(40-75(108)151)138-84(159)59(26-18-34-123-103(116)117)132-98(173)78(52(7)8)145-97(172)72(47-176)127-77(153)42-125-81(156)56(23-15-31-120-100(110)111)129-89(164)65(39-54-20-11-10-12-21-54)137-94(169)68(43-146)140-79(154)53(9)126-82(157)57(24-16-32-121-101(112)113)131-92(167)69(44-147)143-95(170)71(46-149)142-88(163)64(38-51(5)6)136-96(171)73(48-177)144-91(166)67(41-76(109)152)139-85(160)60(28-29-74(107)150)128-80(155)55(106)22-13-14-30-105/h10-12,20-21,49-53,55-73,78,146-149,176-177H,13-19,22-48,105-106H2,1-9H3,(H2,107,150)(H2,108,151)(H2,109,152)(H,125,156)(H,126,157)(H,127,153)(H,128,155)(H,129,164)(H,130,161)(H,131,167)(H,132,173)(H,133,168)(H,134,158)(H,135,165)(H,136,171)(H,137,169)(H,138,159)(H,139,160)(H,140,154)(H,141,162)(H,142,163)(H,143,170)(H,144,166)(H,145,172)(H,174,175)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |
InChI Key |
NETAVRUBICKBPB-IOQQUYLGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Other CAS No. |
141627-61-4 |
sequence |
KQNCLSSRASFRGCVRNLRLSR |
Synonyms |
GD-6 peptide laminin-derived peptide, GD-6 |
Origin of Product |
United States |
Compound Names
Receptor Interactions and Binding Specificity of Gd 6 Peptide
Targeting of Integrin Receptors by GD-6 Peptide
The this compound's primary known function is its role as a ligand for integrin receptors, a family of transmembrane proteins crucial for cell-matrix adhesion and signaling. nih.govmdpi.com Its sequence, KQNCLSSRASFRGCVRNLRLSR, corresponds to residues 3011 to 3032 in the globular domain of the murine laminin (B1169045) A chain. nih.gov
| Attribute | Description | Source |
|---|---|---|
| Sequence | KQNCLSSRASFRGCVRNLRLSR | nih.gov |
| Origin | Carboxy-terminal region of the murine laminin A chain (residues 3011-3032) | nih.gov |
| Primary Receptor | Integrin alpha 3 beta 1 (α3β1) | nih.gov |
Research has conclusively identified the this compound sequence as a principal binding site within laminin for the alpha 3 beta 1 (α3β1) integrin. nih.gov Studies have demonstrated that surfaces coated with the this compound can support cell attachment. nih.gov This interaction is highly specific, as illustrated by experiments where cell adhesion to GD-6 coated surfaces was inhibited exclusively by monoclonal antibodies targeting the α3 and β1 integrin subunits. nih.gov Furthermore, a polyclonal antibody developed against the this compound was shown to significantly inhibit cell adhesion to surfaces coated with laminin, but not to surfaces coated with other extracellular matrix proteins. nih.gov These findings collectively confirm that the GD-6 sequence is a key recognition motif for the α3β1 integrin. nih.gov
The interaction between the this compound and the α3β1 integrin is cation-dependent, a characteristic feature of many integrin-ligand interactions. nih.govnih.govresearchgate.net Affinity chromatography experiments have shown that the binding of solubilized α3β1 integrin to GD-6-Sepharose is dependent on the presence of cations. nih.gov The requirement for divalent cations is a well-established aspect of integrin function, where cations play a crucial role in maintaining the conformation of the ligand-binding site. In studies involving an affinity matrix of purified α3β1, the binding of the receptor to itself (homophilic interaction) was also found to be cation-dependent. nih.gov The initial binding of peptides to integrin receptors can often be abolished by chelating agents like EDTA, which remove these essential cations. researchgate.net Conversely, certain divalent cations, such as Mn2+, have been shown to enhance adhesion to peptides that bind α3β1 integrin. nih.gov
The this compound exhibits a high degree of specificity for the α3β1 integrin subtype. In affinity chromatography studies, GD-6-Sepharose specifically bound and isolated α3β1 integrin from cell extracts, while it did not bind other integrins present in the mixture. nih.gov Further evidence for this specificity comes from studies using purified integrin receptors. An affinity matrix with purified α3β1 was shown to bind soluble α3β1, but it did not interact with other purified integrins, including α5β1 and αvβ3. nih.gov This highlights the selective nature of the GD-6 binding site on the α3β1 receptor, distinguishing it from other integrin family members.
Quantitative Binding Assays and Characterization Techniques
A variety of biochemical and analytical techniques have been employed to identify, isolate, and characterize the interaction between the this compound and its receptor.
Affinity chromatography has been a pivotal technique in establishing the relationship between GD-6 and α3β1 integrin. researchtrends.net By immobilizing the synthetic this compound on a Sepharose resin (GD-6-Sepharose), researchers created a specific affinity matrix to isolate its binding partners from complex mixtures like cell extracts. nih.govnih.gov This method successfully demonstrated that the α3β1 integrin is the specific receptor for the GD-6 sequence. nih.govcapes.gov.br Solubilized proteins from surface-iodinated cells were passed through the GD-6 affinity column, and the bound proteins were later eluted using EDTA, which disrupts the cation-dependent binding. nih.govresearchgate.net Immunoprecipitation analysis of the eluted proteins confirmed their identity as the α3 and β1 integrin subunits. researchgate.net This technique not only identified the receptor but also allowed for its purification for use in subsequent functional assays. nih.gov
| Matrix | Source Material | Specifically Bound Protein | Elution Method | Key Finding | Source |
|---|---|---|---|---|---|
| GD-6-Sepharose | Extracts of surface-iodinated cells | Integrin α3β1 | EDTA | GD-6 specifically binds α3β1 in a cation-dependent manner. | nih.govresearchgate.net |
| GD-6-Sepharose | Cell extracts | Integrin α3β1 | Not specified | Used to purify α3β1 for subsequent cell adhesion and homophilic binding studies. | nih.gov |
Competitive ligand binding assays have provided further insight into the specificity and nature of the GD-6 and α3β1 integrin interaction. In these studies, a soluble form of the this compound was used to compete with immobilized ligands for binding to the integrin. For instance, exogenous this compound was able to specifically elute the bound α3β1 integrin from a laminin-Sepharose column. nih.govcapes.gov.br This demonstrates that the soluble peptide can effectively compete with the full laminin protein for the same binding site on the integrin. nih.gov The specificity of this interaction was underscored by the fact that the this compound did not elute the α3β1 integrin from a fibronectin-Sepharose column, a matrix to which the integrin does not natively bind. nih.gov In another study, a peptide derived from thrombospondin-1 (TSP1), which also binds α3β1, was shown to inhibit the adhesion of cells to the this compound. nih.gov This suggests that the TSP1 peptide and the this compound may recognize the same or overlapping binding sites on the α3β1 integrin. nih.gov
| Assay Type | Competing Ligand | Immobilized Ligand/Surface | Receptor | Outcome | Source |
|---|---|---|---|---|---|
| Elution from affinity column | Soluble this compound | Laminin-Sepharose | Integrin α3β1 | GD-6 specifically eluted the bound integrin. | nih.gov |
| Elution from affinity column | Soluble this compound | Fibronectin-Sepharose | Integrin α3β1 | GD-6 did not elute the integrin. | nih.gov |
| Cell Adhesion Inhibition | Soluble TSP1 Peptide | Immobilized this compound | Integrin α3β1 | TSP1 peptide inhibited cell adhesion to GD-6. | nih.gov |
Compound Reference Table
| Compound Name | Compound Type/Class |
|---|---|
| This compound | Synthetic Peptide |
| Laminin | Extracellular Matrix Protein |
| Integrin α3β1 | Transmembrane Receptor Protein |
| Integrin α5β1 | Transmembrane Receptor Protein |
| Integrin αvβ3 | Transmembrane Receptor Protein |
| Fibronectin | Extracellular Matrix Protein |
| Thrombospondin-1 (TSP1) | Adhesive Glycoprotein |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent |
| Manganese (Mn2+) | Divalent Cation |
| Sepharose | Chromatography Resin |
The this compound is a synthetic compound derived from the carboxy-terminal region of the laminin A chain. nih.gov Its specific amino acid sequence is KQNCLSSRASFRGCVRNLRLSR, which corresponds to residues 3011 to 3032 of the globular domain of the murine A chain. nih.gov Research has identified this sequence as a primary binding site within the laminin protein for the α3β1 integrin. nih.gov
The binding specificity of the this compound for the α3β1 integrin has been demonstrated through several experimental approaches. In affinity chromatography experiments, a GD-6-Sepharose column was shown to specifically bind solubilized α3β1 integrin from cell extracts in a cation-dependent process. nih.gov The same column did not bind other types of integrins. nih.gov Further evidence of specificity comes from elution experiments where the free this compound was able to specifically elute bound α3β1 integrin from a laminin-Sepharose column, but not from a fibronectin-Sepharose column. nih.gov
Studies utilizing integrin subunit-specific monoclonal antibodies have corroborated these findings. Only antibodies directed against the α3 and β1 subunits were capable of inhibiting cell adhesion to surfaces coated with the this compound. nih.gov This indicates that the interaction is mediated directly and specifically through the α3β1 heterodimer. The this compound is recognized as one of several laminin-derived peptides capable of engaging the α3 integrin subunit. nih.gov
Cell Adhesion Inhibition Assays Employing this compound
The this compound has been utilized in cell adhesion assays to investigate its role in cell-matrix interactions. These assays have demonstrated that the peptide can both support cell attachment when immobilized on a surface and inhibit cell adhesion to laminin-coated surfaces when present in a soluble form. nih.gov This inhibitory function highlights its ability to compete with the full-length laminin protein for binding to the α3β1 integrin receptor.
In studies examining the attachment of specific cell types, surfaces coated with the this compound have been shown to mediate cell adhesion. For example, research on human nucleus pulposus (NP) cells revealed that GD-6-coated substrates could mediate cell attachment. nih.gov The level of attachment was found to be concentration-dependent.
Detailed findings from cell attachment assays are presented below:
| Peptide Concentration | Cell Type | Percentage of Cell Attachment |
| 200 µg/ml | Human Nucleus Pulposus (NP) | 56% |
This table presents data on the attachment of human nucleus pulposus cells to surfaces coated with the this compound at a specific concentration. nih.gov
Furthermore, polyclonal antibodies developed against the this compound have been shown to significantly inhibit cell adhesion to surfaces coated with laminin, but not to surfaces coated with other extracellular matrix proteins. nih.gov This demonstrates that the region of laminin mimicked by the this compound is a crucial site for cell adhesion. In some experimental setups, the co-presentation of GD-6 with other peptides, such as AG73, has been observed to increase cell attachment compared to GD-6 alone. nih.gov
Cellular Activities and Intracellular Signaling Mediated by Gd 6 Peptide
Modulation of Cellular Adhesion and Spreading Phenotypes
GD-6 peptide plays a crucial role in mediating the attachment and spreading of various cell types on substrates. This function is primarily attributed to its ability to engage with cell surface receptors, such as integrins, thereby mimicking the function of the native extracellular matrix protein, laminin (B1169045). nih.govnih.gov
The this compound (KQNCLSSRASFRGCVRNLRLSR) is derived from the large carboxy-terminal globule at the end of the long arm of the laminin A chain. nih.gov Research has identified it as one of the key sequences within the laminin protein that actively promotes the adhesion of human keratinocytes. nih.gov Studies have shown that substrata coated with laminin significantly enhance keratinocyte attachment in a manner that is dependent on concentration. nih.gov The globular domains of laminin are critical for this interaction, as enzymatic removal of these domains abolishes the protein's ability to promote keratinocyte adhesion. nih.gov
When tested directly, synthetic this compound was found to be active in promoting the attachment of these skin cells. nih.gov Furthermore, when introduced in a soluble form, the this compound can competitively inhibit the adhesion of keratinocytes to laminin-coated surfaces, confirming its role as a direct binding site for these cells. nih.gov While some research confirms that the this compound supports adhesion, it has also been noted that a scrambled control peptide could elicit a similar response, suggesting the need for further investigation to clarify the specificity of this interaction. researchgate.net
This compound has been investigated for its ability to regulate the behavior of human nucleus pulposus (NP) cells, which are critical to the function of the intervertebral disc. nih.govnih.gov The peptide was selected for these studies due to its known ability to engage the α3 integrin subunit, a receptor expressed by NP cells. nih.govresearchgate.net
Research demonstrates that GD-6 effectively promotes the attachment of human NP cells in a concentration-dependent manner. nih.gov In comparative studies with other laminin-mimetic peptides, GD-6 showed a high level of cell attachment. For instance, at a concentration of 200 μg/ml, GD-6 mediated 56% cell attachment, a level comparable to other active peptides and significantly higher than control surfaces. nih.gov
Beyond simple attachment, GD-6 influences NP cell phenotype. Hydrogels functionalized with GD-6 were found to promote the highest expression of the phenotypic markers COL2A1 and COL1A1 among a panel of tested laminin-mimetic peptides. nih.gov When co-presented with the syndecan-binding peptide AG73, GD-6 also demonstrated increased cell attachment compared to GD-6 alone. nih.gov This suggests that GD-6 can be used to modulate NP cell behavior, potentially shifting them towards a healthier, more juvenile-like state. nih.gov
Interactive Table 1: Human Nucleus Pulposus (NP) Cell Attachment to Various Peptide-Coated Surfaces This table summarizes the percentage of human NP cell attachment on surfaces coated with different peptides at a concentration of 200 μg/ml, as reported in research studies.
| Peptide | Target Receptor(s) | % Cell Attachment |
|---|---|---|
| P4 | Integrin α3 | 59% |
| AG10 | Integrin α6, α2, α5, β1 | 59% |
| GD-6 | Integrin α3 | 56% |
| AG32 | Integrin α6 | 42% |
| p678 | Integrin α3 | 41% |
| RGD | Integrin (various) | No significant increase |
| cNGQGEQ | Integrin α3 | No significant increase |
Data sourced from scientific literature. nih.gov
Activation of Downstream Intracellular Signaling Cascades
The binding of this compound to cell surface integrins initiates a series of intracellular events, activating signaling pathways that are crucial for mechanotransduction, cell survival, and the organization of the cellular cytoskeleton. nih.gov
Cellular interactions with GD-6 functionalized materials have been shown to activate mechanosensitive signaling pathways. nih.gov These pathways are fundamental for how cells sense and respond to their physical environment. wikipedia.orgmdpi.com The engagement of integrins by GD-6 is a key step in this process, leading to the activation of downstream signaling cascades that regulate gene expression, focal adhesion formation, and cytoskeletal remodeling. nih.gov The activation of these pathways, including ERK 1/2, is comparable to that seen in cells cultured on full-length laminin, indicating that the peptide fragment can effectively mimic the function of the larger protein in this context. nih.gov
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. pnas.orgnih.gov Research has confirmed that NP cells cultured on hydrogels functionalized with laminin-mimetic peptides, including GD-6, exhibit phosphorylation of ERK 1/2. nih.gov
While GD-6 does induce ERK 1/2 activation, its potency can differ relative to other peptides. Studies have shown that the peptide IKVAV leads to a statistically significant increase in ERK 1/2 phosphorylation compared to GD-6. nih.gov This indicates that while GD-6 is a competent activator of this pathway, the specific peptide sequence can fine-tune the intensity of the downstream signal. nih.gov
Interactive Table 2: Relative ERK 1/2 Phosphorylation Induced by Laminin-Mimetic Peptides This table provides a qualitative and comparative summary of ERK 1/2 phosphorylation in nucleus pulposus cells in response to different peptides.
| Peptide | Relative ERK 1/2 Phosphorylation | Statistical Comparison |
|---|---|---|
| IKVAV | High | Significantly higher than YIGSR and GD-6 nih.gov |
| GD-6 | Moderate | Significantly lower than IKVAV nih.gov |
| YIGSR | Moderate | Significantly lower than IKVAV nih.gov |
Data based on findings from studies on peptide-functionalized hydrogels. nih.gov
Focal adhesions are complex protein structures that link the cell's internal cytoskeleton to the extracellular matrix, acting as both mechanical anchors and signaling hubs. nih.govbiologists.com The formation and maturation of these complexes are essential for stable cell adhesion and spreading. molbiolcell.org
The interaction of cells with GD-6 contributes to the formation of these crucial structures. nih.gov Intracellular signaling cascades that are known to be downstream of integrin binding and focal adhesion formation are activated by GD-6 functionalized gels. nih.gov Observations have confirmed the presence of paxillin-positive focal adhesions in cells attached to surfaces presenting laminin-mimetic peptides. nih.gov The ability of GD-6 to engage integrins and activate pathways like ERK 1/2 is integral to the subsequent recruitment of proteins such as vinculin and talin, which are necessary for the assembly and strengthening of focal adhesion complexes. nih.govmolbiolcell.org The density of the peptide ligand on a substrate is a critical parameter, as sufficient density is required to promote the formation of mature focal adhesions. nih.gov
Influence on Specific Cellular Phenotypic Markers and Gene Expression
The this compound, a synthetic sequence derived from the laminin A chain, has been identified as a significant modulator of cellular behavior, particularly in the context of tissue engineering and regenerative medicine. nih.gov Its interaction with cell surface receptors, specifically the α3β1 integrin, initiates intracellular signaling cascades that influence cell morphology and gene expression profiles. nih.gov Research has focused on its potential to guide cells, such as nucleus pulposus (NP) cells from the intervertebral disc, towards a desired phenotype by altering their shape and regulating the expression of key extracellular matrix (ECM) components. nih.govnih.gov
Alterations in Cell Circularity
Cell morphology, including circularity, is a critical phenotypic marker that is closely linked to cellular function and contractility. Studies investigating the effect of this compound on nucleus pulposus (NP) cells have shown that it can influence cell shape, particularly when presented in combination with other bioactive peptides.
In hydrogel culture systems designed to mimic the native cellular environment, the presentation of GD-6 alongside the syndecan-binding peptide AG73 resulted in a notable increase in cell circularity. nih.gov This effect was statistically significant when compared to hydrogels functionalized with only the AG73 peptide. nih.gov Specifically, the combination of GD-6 + AG73 promoted higher cell circularities, suggesting a specific signaling interaction that reduces cell spreading and promotes a more rounded morphology, which is characteristic of a healthy, juvenile-like NP cell phenotype. nih.gov
Conversely, when comparing dual peptide hydrogels to those with a single integrin-binding peptide, the combination of GD-6 + AG73 was the only one to show a different single-cell spread area, indicating a unique influence on cell-matrix interactions. nih.gov These findings suggest that the regulation of cell shape by GD-6 is complex and may be dependent on the synergistic interplay with other matrix-derived signals. nih.gov The ability to modulate cell circularity is significant, as it has been shown to be strongly related to the expression of other important phenotypic markers. nih.gov
Table 1: Effect of this compound on Nucleus Pulposus (NP) Cell Circularity
| Hydrogel Condition | Observation on Cell Circularity | Statistical Significance (p-value) | Source |
|---|---|---|---|
| GD-6 + AG73 vs. AG73 alone | Increased cell circularity | 0.037 | nih.gov |
Regulation of Extracellular Matrix-Related Gene Expression (e.g., COL1A1, COL2A1, GLUT1)
The this compound exerts a profound influence on the expression of genes crucial for the synthesis and maintenance of the extracellular matrix. Research utilizing hydrogels functionalized with various laminin-mimetic peptides has demonstrated that GD-6 is a potent regulator of collagen gene expression in nucleus pulposus (NP) cells. nih.gov
Studies have shown that among several peptides tested, GD-6 promoted the highest expression levels of both Collagen Type II Alpha 1 Chain (COL2A1) and Collagen Type I Alpha 1 Chain (COL1A1). nih.gov COL2A1 is a marker for a healthy NP phenotype, while an increase in COL1A1 is associated with degenerative changes. nih.gov The potent upregulation of both suggests that GD-6 strongly activates collagen synthesis pathways. nih.gov
Furthermore, principal component analysis of gene expression data revealed that GD-6, along with another peptide IKVAV, separated distinctly from other conditions, with the expression of COL2A1, COL1A1, and Glucose Transporter 1 (GLUT1) showing strong correlations with the principal component that distinguished them. nih.gov This indicates that GD-6 promotes a unique and powerful gene expression profile. nih.gov While some studies have shown that peptides like P4 and P678 can increase the expression of COL1A1 and COL2A1, GD-6 stands out for its particularly high induction of these collagen genes. nih.gov In some experimental setups, the expression of GLUT1, a marker associated with the juvenile NP phenotype, was not significantly different on peptide-functionalized substrates compared to full-length laminin. nih.gov However, other analyses have confirmed a strong correlation between the signaling initiated by GD-6 and GLUT1 expression. nih.gov
Table 2: Influence of this compound on Gene Expression in Nucleus Pulposus (NP) Cells
| Gene | Effect of this compound | Comparative Finding | Source |
|---|---|---|---|
| COL1A1 | Highest expression observed on GD-6 functionalized hydrogels. | Expression showed strong correlation with the primary principal component distinguishing GD-6. | nih.gov |
| COL2A1 | Highest expression observed on GD-6 functionalized hydrogels. | Expression showed strong correlation with the primary principal component distinguishing GD-6. | nih.gov |
| GLUT1 | Expression showed strong correlation with the primary principal component distinguishing GD-6. | In some contexts, no notable difference compared to full-length laminin. | nih.govnih.gov |
Structure Activity Relationship Sar Investigations of Gd 6 Peptide
Identification of Critical Amino Acid Residues for Receptor Binding and Cellular Activity
The primary biological function of the GD-6 peptide is its specific interaction with the α3β1 integrin, a key receptor for laminin (B1169045) on the cell surface. Research has identified the complete 22-amino acid sequence of GD-6 as a functional binding site for this receptor. nih.gov The peptide corresponds to residues 3011-3032 of the globular domain of the murine laminin A chain. nih.gov
The entire peptide sequence is considered to represent the binding motif, and its ability to support cell attachment and inhibit cell adhesion to laminin-coated surfaces confirms its bioactivity. nih.gov Experiments using affinity chromatography have demonstrated that GD-6-Sepharose columns can specifically bind and isolate the α3β1 integrin from cell extracts in a cation-dependent process, highlighting the specificity of the interaction. nih.govuj.edu.pl Furthermore, antibodies developed against the entire this compound have been shown to react with native laminin and significantly block cell adhesion to laminin substrates, suggesting that the conformation or multiple residues across the peptide are crucial for its recognition and function. nih.gov
The GD-6 sequence contains two cysteine residues at positions 4 and 14. This suggests the potential for an intramolecular disulfide bond, which would cyclize a portion of the peptide and impose a specific conformational constraint. Such a defined three-dimensional structure is often critical for high-affinity and specific binding to protein receptors like integrins. While direct structural studies confirming this disulfide bridge in the active state are not extensively documented, the presence of these residues is a key structural feature. The table below summarizes the fundamental properties of the this compound.
Table 1: Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Origin | Synthetic peptide derived from the globular domain of murine laminin A chain (residues 3011-3032) | nih.govbibliotekanauki.pl |
| Amino Acid Sequence | KQNCLSSRASFRGCVRNLRLSR | nih.gov |
| Molecular Formula | C104H183N41O30S2 | nih.gov |
| Primary Receptor | α3β1 Integrin | nih.govuj.edu.pl |
| Primary Cellular Activity | Promotes cell attachment; inhibits cell adhesion to laminin | nih.gov |
| Key Structural Feature | Contains two Cysteine residues (Cys4, Cys14), suggesting potential for a disulfide bond | nih.gov |
Impact of Sequence Modifications on this compound Functional Potency
Direct structure-activity relationship studies involving systematic modification of the this compound sequence (e.g., through alanine (B10760859) scanning or analog synthesis) are not extensively reported in the literature. However, insights into its functional potency can be gleaned from comparative studies where GD-6 is used alongside other laminin-mimetic peptides (LMPs). These studies reveal how the cellular response to GD-6 can be modulated and contextualized by the presence of other bioactive sequences.
For instance, in studies using peptide-functionalized hydrogels to culture nucleus pulposus (NP) cells, GD-6 was shown to promote the expression of phenotypic markers like COL2A1 and COL1A1. nih.gov Its performance has been evaluated against other well-known LMPs such as IKVAV and YIGSR. nih.gov
The table below compares the observed cellular effects of GD-6 with other laminin-mimetic peptides, illustrating how different sequences elicit distinct cellular responses.
Table 2: Comparative Functional Effects of GD-6 and Other Laminin-Mimetic Peptides (LMPs) on Nucleus Pulposus (NP) Cells
| Peptide | Origin (Laminin Chain) | Primary Receptor(s) | Observed Effect on NP Cells | Source(s) |
|---|---|---|---|---|
| GD-6 | A chain | Integrin α3β1 | Highest expression of COL2A1 and COL1A1; increased cell attachment when combined with AG73. | nih.govnih.gov |
| IKVAV | A chain | Integrin α3, α6 | Greatest expression of GLUT1, CDH2, and ACAN. | nih.gov |
| YIGSR | B1 chain | Laminin Receptor (non-integrin) | Promotes cell attachment. | nih.gov |
| AG73 | γ1 chain | Syndecans | Promotes cell attachment; enhances GD-6 mediated attachment when co-presented. | nih.gov |
Computational Modeling and Simulation Approaches in this compound SAR Studies
While specific computational studies exclusively focused on the this compound are limited, computational modeling represents a powerful tool for elucidating the SAR of protein-mimetic peptides. frontiersin.org Techniques such as molecular dynamics (MD) simulations and molecular docking could provide significant insights into the structural determinants of GD-6 activity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to predict the three-dimensional solution structure of the this compound. A key aspect to investigate would be the formation and stability of the potential disulfide bond between Cys4 and Cys14. These simulations can reveal the preferred conformation of the peptide in an aqueous environment and provide a dynamic view of its structure, which is essential for receptor interaction. nsf.gov
Molecular Docking: Using the predicted GD-6 structure and a homology model or crystal structure of the α3β1 integrin, molecular docking simulations could be performed. life-science-alliance.org These simulations would model the interaction between the peptide and its receptor, predicting the binding pose and affinity. This approach can identify the specific amino acid residues in GD-6 that form crucial contacts (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) with the integrin binding pocket.
Virtual Mutagenesis and SAR Analysis: Once a reliable docking model is established, computational tools can be used to perform in silico alanine scanning or substitute other amino acids at key positions. By calculating the change in binding energy for each mutant, researchers can predict which residues are "hotspots" for the interaction. This computational SAR data can guide the synthesis of targeted GD-6 analogs with potentially enhanced potency or modified specificity, accelerating the discovery process without the need for extensive initial synthetic chemistry. uniprot.org Such computational approaches have been successfully applied to understand the binding mechanisms of other peptides to their receptors and would be invaluable in deepening the understanding of the this compound's function. life-science-alliance.org
Preclinical Research Applications of Gd 6 Peptide in Biomaterial Design and Tissue Engineering
Integration of GD-6 Peptide into Synthetic Hydrogel Platforms
Synthetic hydrogels are widely used as scaffolds in tissue engineering due to their tunable physical properties and biocompatibility. jpt.com However, they often lack the biological cues necessary to direct cell function. To address this, bioactive peptides like GD-6 are integrated into these hydrogel networks.
A common platform for this is the poly(ethylene glycol) (PEG) hydrogel. nih.govnih.gov PEG is favored for its clinical relevance and the ability to independently control substrate stiffness and peptide density. nih.gov The integration of GD-6 is typically achieved through a Michael-type addition reaction, where a cysteine-terminated this compound is conjugated to a maleimide-functionalized PEG backbone. nih.gov This method allows for the precise incorporation of the peptide into the hydrogel structure, creating a bioactive material designed to interact with cells. nih.govnih.gov
Researchers have developed libraries of laminin-mimetic peptide (LMP) hydrogels, including those functionalized with GD-6, to screen for their effects on specific cell types. nih.gov These platforms enable the systematic study of how individual peptides or combinations of peptides influence cell attachment, morphology, and gene expression. nih.govnih.gov
Functionalization Strategies for Laminin-Mimetic Biomaterials Incorporating this compound
The primary goal of functionalizing biomaterials with GD-6 is to mimic the cell-adhesive properties of laminin (B1169045). Laminin, a major component of the basement membrane, interacts with cells through integrin receptors. The this compound sequence represents a binding site for the α3β1 integrin, a key receptor in many cell types, including nucleus pulposus (NP) cells of the intervertebral disc. researchgate.netresearchgate.net
Functionalization strategies focus on presenting the this compound in a way that is accessible to cell surface receptors. This involves:
Covalent Conjugation: As mentioned, covalently attaching GD-6 to the hydrogel backbone ensures its stable presentation. nih.govfrontiersin.org
Linker Optimization: The use of linker molecules, such as a sequence of glycine (B1666218) residues, can enhance the exposure and accessibility of the peptide moiety from the hydrogel surface, ensuring effective interaction with cell receptors. nih.gov
Co-presentation with Other Peptides: GD-6 is often used in combination with other laminin-mimetic peptides to elicit more complex cellular responses. For instance, it can be co-presented with syndecan-binding peptides like AG73. nih.gov This dual-ligand approach aims to engage multiple receptor types simultaneously, mimicking the multifaceted nature of the native ECM. nih.govbiorxiv.org
These strategies have been instrumental in creating biomaterials that can selectively promote cell adhesion and downstream signaling pathways. nih.govresearchgate.net
Modulation of Cell-Material Interactions for Directed Tissue Development
The interaction between cells and the surrounding biomaterial is critical for guiding tissue formation. researchgate.net The this compound plays a key role in modulating these interactions by providing specific adhesive cues.
Studies have shown that surfaces coated with the this compound promote cell adhesion, and this adhesion can be significantly inhibited by antibodies against the α3β1 integrin, confirming the specificity of the interaction. researchgate.net In the context of hydrogels, functionalization with GD-6 has been shown to influence:
Cell Attachment and Spreading: GD-6 functionalized hydrogels have been shown to support the attachment and spreading of various cell types, including nucleus pulposus cells. nih.gov The degree of cell spreading can be modulated by the presence of GD-6, with some studies showing increased single-cell spread area on dual-peptide gels containing GD-6 and AG73. nih.gov
Cell Morphology and Clustering: The presentation of GD-6 can influence cell morphology and the formation of cell clusters. For example, the combination of GD-6 with a syndecan-binding peptide can affect cell circularity and the formation of large cell clusters, which is a desirable characteristic for recreating the native structure of some tissues. nih.gov
Gene Expression: By engaging specific integrin receptors, GD-6 can trigger intracellular signaling cascades that lead to changes in gene expression. nih.gov This can direct cells towards a desired phenotype.
The ability to control these cellular responses through the precise presentation of GD-6 is a powerful tool for directing tissue development in a controlled manner.
Investigation of this compound-Functionalized Scaffolds in Preclinical In Vitro and In Vivo Models of Tissue Regeneration (e.g., Nucleus Pulposus)
A significant area of preclinical research for GD-6 functionalized scaffolds is the regeneration of the nucleus pulposus (NP), the central, gelatinous portion of the intervertebral disc. nih.govnih.govfrontiersin.org Degeneration of the NP is a major contributor to lower back pain. frontiersin.orgwichita.edu
In Vitro Studies:
Phenotypic Modulation of NP Cells: In vitro studies have demonstrated that hydrogels functionalized with GD-6 can promote a healthy phenotype in human NP cells derived from degenerated tissue. nih.govnih.gov When cultured on these scaffolds, adult degenerative NP cells have shown increased expression of markers associated with a healthy, juvenile-like state. nih.gov
Gene Expression Analysis: Research has shown that among several laminin-mimetic peptides tested, GD-6 and another peptide, IKVAV, promoted the greatest expression of key phenotypic markers in NP cells, including aggrecan (ACAN), N-cadherin (CDH2), glucose transporter 1 (GLUT1), and collagens type I and II (COL1A1 and COL2A1). nih.gov Notably, the expression of COL1A1 and COL2A1 was highest on hydrogels functionalized with GD-6. nih.gov
Interactive Data Table: Gene Expression in NP Cells on LMP-Functionalized Hydrogels
| Gene Marker | Peptide with Highest Expression |
|---|---|
| ACAN | IKVAV |
| CDH2 | IKVAV |
| GLUT1 | IKVAV |
| COL1A1 | GD-6 |
| COL2A1 | GD-6 |
Data sourced from a study on laminin-mimetic peptide hydrogels for nucleus pulposus cell behaviors. nih.gov
Cell Attachment and Morphology: The co-presentation of GD-6 with the syndecan-binding peptide AG73 resulted in increased cell attachment compared to GD-6 alone. nih.gov Furthermore, this combination influenced cell morphology, leading to increased cell circularity compared to gels with only AG73. nih.gov
Interactive Data Table: NP Cell Response to Single vs. Dual Peptide Functionalization
| Condition | Outcome |
|---|---|
| GD-6 alone | Baseline cell attachment |
| GD-6 + AG73 | Increased cell attachment compared to GD-6 alone |
| AG73 alone | Lower cell circularity |
| GD-6 + AG73 | Increased cell circularity compared to AG73 alone |
Data based on comparative studies of single and dual peptide hydrogels. nih.gov
In Vivo Studies: While in vivo studies specifically focusing on GD-6 are part of the broader investigation into laminin-mimetic peptides, the promising in vitro results provide a strong rationale for its inclusion in scaffolds for animal models of disc degeneration. The overarching goal is to develop an injectable, cell-laden biomaterial that can integrate with the native tissue, restore disc height, and promote a regenerative environment within the degenerated intervertebral disc. researchgate.netwichita.edu The success of these preclinical models is a critical step towards the clinical translation of GD-6 functionalized biomaterials for tissue regeneration.
Advanced Methodologies for Gd 6 Peptide Research and Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity analysis of synthetic peptides like GD-6. The most common approach is reverse-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity.
Following synthesis, which is often carried out using 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase methods, crude peptide mixtures are purified by RP-HPLC. snu.ac.krsnu.ac.kr This process is essential to isolate the target GD-6 peptide from by-products and unreacted reagents. The purity of the final peptide product is a critical parameter, and for research purposes, a purity of greater than 95% is typically required, as determined by analytical HPLC. snu.ac.krsnu.ac.kr
The assessment of purity involves analyzing the peptide sample on an HPLC system and monitoring the eluent with a UV detector, commonly at wavelengths of 214 nm (for peptide bonds) and 280 nm (for aromatic residues). A highly pure this compound sample will ideally show a single, sharp peak in the resulting chromatogram.
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Specification | Purpose |
| Stationary Phase | C18 Column | A non-polar stationary phase that interacts with the hydrophobic regions of the peptide. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic solvent used to elute the peptide from the column. |
| Gradient | Increasing concentration of Mobile Phase B over time | A gradient elution is used to effectively separate peptides with varying hydrophobicities. |
| Detection | UV Absorbance at 214 nm and 280 nm | Allows for the detection and quantification of the peptide. |
Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis
Mass Spectrometry (MS) is an indispensable tool for the characterization of the this compound, providing precise molecular weight information and enabling the verification of its amino acid sequence. This technique is crucial for confirming that the peptide was synthesized with the correct sequence: KQNCLSSRASFRGCVRNLRLSR. snu.ac.kr
While specific mass spectrometry data for GD-6 is not detailed in the provided search results, the general workflow for a peptide of this nature would involve techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods ionize the peptide, allowing its mass-to-charge ratio to be measured by a mass analyzer.
Furthermore, tandem mass spectrometry (MS/MS) would be employed for sequence verification. In this process, the peptide ion is fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence. This is also the primary method for identifying any post-translational modifications (PTMs), which would be evident as mass shifts from the expected values of the standard amino acids.
Table 2: Mass Spectrometry Techniques in this compound Research
| Technique | Application | Information Obtained |
| ESI-MS / MALDI-MS | Molecular Weight Determination | Confirms the overall mass of the synthesized this compound. |
| Tandem MS (MS/MS) | Sequence Verification & PTM Analysis | Verifies the amino acid sequence and identifies any modifications. |
Future Research Directions and Unexplored Avenues for Gd 6 Peptide
Elucidation of Additional GD-6 Peptide Interacting Partners and Networks
The biological effects of peptides are dictated by their interactions with cellular receptors and other molecules. plos.orgharvard.edu While initial research has identified key binding partners for GD-6, a deeper understanding of its interaction network is crucial for harnessing its full potential.
Future research should focus on a comprehensive screening for additional binding partners beyond the known integrins. The this compound, with the sequence KQNCLSSRASFRGCVRNLRLSR, corresponds to a proposed α1 integrin-binding site on the mouse laminin (B1169045) A chain. semanticscholar.org Studies also suggest it interacts with α3β1 integrin. researchgate.net However, the full spectrum of its integrin partners and its potential interaction with other receptor families, like syndecans, remains to be fully elucidated. For instance, in studies using hydrogels, the combination of GD-6 with the syndecan-binding peptide AG73 resulted in altered cell attachment compared to GD-6 alone, hinting at a complex interplay between these signaling pathways. nih.gov
Investigating the downstream signaling cascades activated by GD-6 binding is another critical area. Upon binding to receptors, peptides trigger intracellular signaling networks that regulate gene expression, cell survival, and differentiation. harvard.edunih.gov Techniques such as immunoprecipitation followed by mass spectrometry could identify proteins that form complexes with the GD-6/receptor unit. researchgate.net Furthermore, phosphoproteomics and transcriptomics analyses of cells stimulated with GD-6 would map the activated signaling pathways and target genes, providing a systems-level view of its mechanism of action. Understanding these networks is fundamental, as many cellular processes are regulated by transient interactions between globular protein domains and short linear peptide motifs. plos.orgnih.gov
Exploration of this compound Role in Diverse Physiological and Pathological Contexts
The current understanding of GD-6's function is largely centered on its application in regenerating nucleus pulposus (NP) tissue of the intervertebral disc. nih.gov However, given that its parent molecule, laminin, is a ubiquitous component of basement membranes, GD-6 likely has roles in a wider range of biological processes. semanticscholar.orgoup.com
Future studies could explore the role of GD-6 in wound healing, nerve regeneration, and angiogenesis, areas where other laminin-derived peptides have shown significant promise. For example, peptides from the laminin α1 and α5 chains have been shown to influence inflammatory responses and matrix metalloproteinase (MMP) production. aai.org Investigating whether GD-6 possesses similar immunomodulatory properties could open new therapeutic avenues for chronic inflammatory diseases. aai.orgaai.org
The peptide's role in pathological conditions is another fertile ground for research. Many diseases involve the degradation of the extracellular matrix (ECM), potentially releasing bioactive fragments like GD-6. aai.org It would be valuable to determine if endogenous GD-6 fragments are generated during tissue injury or in diseases like cancer and what their subsequent effects are. This aligns with the broader understanding that peptide hormones and fragments can have significant impacts in various disease models, from metabolic disorders to tumor progression. nih.govplos.org For instance, growth differentiation factor 15 (GDF-15), another peptide, is significantly upregulated under stress and in pathological conditions, serving as a biomarker. researchgate.net Exploring GD-6 in a similar context could reveal its potential as a biomarker or therapeutic target.
Advanced Biomaterial Engineering with Multi-Peptide Systems Including this compound
The incorporation of bioactive peptides into biomaterials is a leading strategy in tissue engineering. frontiersin.orgnih.gov GD-6 has already been successfully functionalized onto poly(ethylene) glycol (PEG) hydrogels to direct cell behavior. nih.gov The next frontier lies in designing more sophisticated, multi-functional materials that combine GD-6 with other signaling molecules to create precisely controlled cellular microenvironments.
A key research direction is the development of hydrogels presenting combinations of GD-6 with other peptides that signal through different receptor systems. Studies have initiated this by combining the integrin-binding GD-6 with the syndecan-binding peptide AG73. nih.gov This dual-peptide system demonstrated that co-presentation can modulate cell attachment and morphology differently than single-peptide gels. nih.gov Future work could explore combinations with peptides that promote proliferation, inhibit inflammation, or guide specific differentiation lineages.
The table below summarizes findings from a study comparing single and dual peptide hydrogel systems, illustrating the potential of multi-peptide approaches.
| Peptide System | Key Observation on Cell Behavior | Research Finding |
| GD-6 alone | Promoted high expression of collagen types I and II. nih.gov | Co-presentation with AG73 led to increased cell attachment compared to GD-6 alone. nih.gov |
| AG73 alone | A syndecan-binding peptide. nih.gov | Gels with GD-6 + AG73 showed increased cell circularities compared to gels with only AG73. nih.gov |
| GD-6 + AG73 | Dual-peptide system. nih.gov | Showed increased single-cell spread area compared to AG73 alone. nih.gov |
This table is based on data from a study on human nucleus pulposus cells cultured on functionalized PEG hydrogels. nih.gov
Further advancements could involve creating materials with spatial patterns or temporal release of GD-6 and other factors. This would allow for more dynamic and biomimetic systems that can guide complex tissue formation processes, moving beyond simple cell adhesion to orchestrating multi-step regenerative events. duke.eduacs.org
Comparative Research with Other Naturally Occurring and Synthetic Laminin Fragments
GD-6 is one of many bioactive peptides derived from the laminin protein. semanticscholar.orgnih.gov A thorough comparative analysis of GD-6 against other laminin fragments is essential to understand its unique properties and select the optimal peptide for a given application.
Research has already begun to compare GD-6 with other laminin-mimetic peptides (LMPs) in the context of nucleus pulposus cell engineering. nih.gov In these studies, GD-6 and another peptide, IKVAV, were found to be most effective at promoting the expression of phenotypic markers for NP cells, outperforming peptides like YIGSR and A5G81. nih.gov Specifically, GD-6 was superior in upregulating collagen I and II expression, while IKVAV had a stronger effect on GLUT1, CDH2, and ACAN expression. nih.gov
The following table provides a comparative overview of gene expression influenced by different laminin-mimetic peptides.
| Gene | GD-6 | IKVAV | YIGSR |
| COL2A1 (Collagen, Type II, Alpha 1) | Highest Expression | High Expression | Intermediate Expression |
| COL1A1 (Collagen, Type I, Alpha 1) | Highest Expression | High Expression | Intermediate Expression |
| GLUT1 (Glucose Transporter 1) | High Expression | Highest Expression | Intermediate Expression |
| CDH2 (N-Cadherin) | High Expression | Highest Expression | Intermediate Expression |
| ACAN (Aggrecan) | High Expression | Highest Expression | Intermediate Expression |
This table summarizes qualitative findings on gene expression in nucleus pulposus cells cultured on hydrogels functionalized with the specified peptides. nih.gov
Future comparative studies should broaden the scope to include other important laminin fragments, such as the E8 fragment, which is known to promote cell adhesion and neurite outgrowth. oup.comresearchgate.net Such research should not only compare biological activity but also delve into the structural and biophysical differences that underpin their distinct functions. This knowledge will be invaluable for the rational design of peptide-based therapeutics and biomaterials. mdpi.com
Q & A
Q. What structural characteristics define GD-6 peptide, and how do they influence its biological activity?
this compound (Lys-Gln-Asn-Cys-Leu-Ser-Ser-Arg-Ala-Ser-Phe-Arg-Gly-Cys-Val-Arg-Asn-Leu-Arg-Leu-Ser-Arg) is a 22-amino-acid sequence derived from the laminin A chain (residues 3011–3032). Its high basicity, due to the absence of acidic residues (Asp/Glu), distinguishes it from peptides like α1(IV)531–543, which rely on acidic residues for integrin binding . This structural feature impacts its interaction with integrins like α3β1, as demonstrated in melanoma cell adhesion assays . Researchers should prioritize circular dichroism or NMR for structural analysis and compare results with existing laminin-derived peptide data.
Q. What methods are recommended for synthesizing this compound with high purity for in vitro assays?
GD-6 synthesis requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) are essential for validation. For cell-based assays, additional quality controls (e.g., peptide content analysis, endotoxin testing) are critical to minimize batch-to-batch variability . If TFA removal is necessary (e.g., for cytotoxicity assays), specify this during synthesis to avoid interference with cell viability .
Advanced Research Questions
Q. How can researchers address discrepancies in GD-6’s reported integrin-binding affinities across studies?
Variations in binding data may arise from assay conditions (e.g., ionic strength affecting charge-dependent interactions) or peptide preparation (e.g., oxidation of cysteine residues). To resolve contradictions:
- Standardize buffer pH and salt concentrations to mimic physiological conditions.
- Include reducing agents (e.g., DTT) to maintain cysteine residues in a reduced state.
- Validate integrin expression levels in cell lines using flow cytometry . Comparative studies with control peptides (e.g., GD-2) can isolate GD-6-specific effects .
Q. What experimental designs are optimal for investigating GD-6’s role in extracellular matrix (ECM) remodeling?
A tiered approach is recommended:
- In vitro : Use 3D collagen or Matrigel matrices to assess GD-6’s impact on cell migration/invasion. Include α3β1-blocking antibodies to confirm specificity .
- In vivo : Employ xenograft models (e.g., melanoma) with GD-6-coated scaffolds to evaluate tumor ECM modulation.
- Omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream signaling pathways .
Q. How should researchers mitigate batch-to-batch variability in GD-6 for sensitive bioassays?
Beyond standard MS/HPLC, request:
- Peptide content analysis : Quantify exact peptide concentration to adjust dosing.
- Solubility testing : Pre-determine optimal solvents (e.g., PBS vs. acetic acid) to avoid aggregation.
- Stability studies : Monitor degradation under storage conditions (e.g., -80°C vs. lyophilized) . For long-term studies, validate activity at multiple time points.
Q. What strategies are effective for elucidating GD-6’s functional divergence from homologous peptides?
- Alanine scanning mutagenesis : Systematically replace residues (e.g., Arg or Cys) to identify critical binding motifs.
- Molecular dynamics simulations : Model GD-6’s interaction with α3β1 integrin and compare with acidic peptides (e.g., α1(IV)531–543) to highlight charge-driven binding differences .
- Cross-species comparison : Test GD-6 analogs from other species to assess evolutionary conservation of function.
Methodological Considerations
Q. What controls are essential when testing GD-6’s effects in cell adhesion assays?
- Negative controls : Peptides scrambled in sequence or lacking key residues (e.g., Arg-to-Ala mutants).
- Positive controls : Known integrin-binding peptides (e.g., fibronectin-derived RGD).
- Technical controls : Wells coated with BSA to account for nonspecific adhesion .
Q. How can researchers validate GD-6’s stability in physiological environments?
- Serum stability assay : Incubate GD-6 in fetal bovine serum (FBS) at 37°C and sample at 0, 6, 12, and 24 hours. Analyze degradation via HPLC.
- Protease inhibition : Test stability with/without protease inhibitors to identify susceptibility to specific enzymes (e.g., trypsin) .
Data Interpretation and Reporting
Q. How should conflicting data on GD-6’s bioactivity be reported in manuscripts?
- Clearly document synthesis protocols, storage conditions, and assay parameters.
- Use supplementary tables to list batch-specific QC data (e.g., HPLC retention times, MS spectra) .
- Discuss potential confounders (e.g., endotoxin levels >0.1 EU/mg) in the limitations section .
What frameworks (e.g., FINER criteria) ensure GD-6 research questions are scientifically rigorous?
Apply the FINER framework to evaluate questions for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
